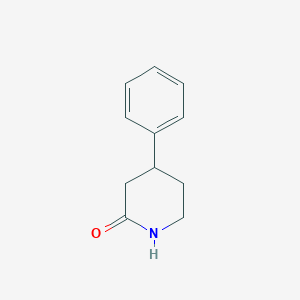

4-Phenylpiperidin-2-one

Descripción general

Descripción

4-Phenylpiperidin-2-one is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those with analgesic properties. It is known for its role in the development of anticonvulsant drugs and other therapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenyl-4-piperidone. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-pressure hydrogenation and catalytic processes is common to achieve the desired product efficiently .

Análisis De Reacciones Químicas

Chlorination and Halogenation

The ketone group at the 2-position undergoes halogenation under specific conditions:

- PCl₅-Mediated Chlorination :

- Reaction with phosphorus pentachloride (PCl₅) converts the ketone to a chlorinated derivative, facilitating further functionalization.

- Example : Chlorination of 1-(4-(piperidin-1-yl)phenyl)piperidin-2-one yields 1-(4-(piperidin-1-yl)phenyl)-2-chloropiperidine, a precursor for anticoagulants like Apixaban .

Grignard and Nucleophilic Addition Reactions

The electron-deficient carbonyl group participates in nucleophilic additions:

- Grignard Reagents :

| Reaction | Reagents | Yield | Reference |

|---|---|---|---|

| Grignard Addition | PhMgBr, THF, 0°C→RT | 85% |

Reduction and Oxidation

The ketone group is redox-active:

- Reduction to Alcohol :

- Oxidation to Carboxylic Acid :

Derivatization for Bioactive Compounds

This compound serves as a scaffold for pharmaceuticals:

- Anticonvulsant Derivatives :

| Derivative | Biological Activity | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 3-Trifluoromethylphenyl analog | Anticonvulsant (MES model) | 23.7 |

- Sigma Receptor Ligands :

Photophysical and Computational Insights

DFT studies reveal electronic properties influencing reactivity:

- HOMO-LUMO Gap : A large energy gap (ΔE = 5.2 eV) suggests high kinetic stability, limiting electrophilic attacks .

- Ground-State Optimization : Non-planar geometry of this compound derivatives enhances chemical hardness, favoring specific reaction pathways .

Industrial and Methodological Advances

Recent protocols improve synthetic efficiency:

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

4-Phenylpiperidin-2-one and its derivatives have shown considerable promise in pharmacology, particularly as analgesics and anticonvulsants.

Opioid Receptor Agonists

Research has demonstrated that derivatives of this compound can act as potent delta opioid receptor agonists. For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide exhibited high affinity for delta opioid receptors with an IC50 value of 0.87 nM, showcasing selectivity over mu and kappa receptors . This selectivity is crucial for developing analgesics with fewer side effects associated with mu receptor activation.

Anticonvulsant Properties

A series of studies have explored the anticonvulsant activities of this compound derivatives. These compounds were evaluated for their efficacy in animal models, indicating potential use in treating epilepsy and other seizure disorders . The structure-activity relationship studies provided insights into how modifications to the piperidine ring influence anticonvulsant activity.

Antimicrobial and Antifungal Activities

The compound has also been investigated for its antimicrobial properties. A study on a derivative known as 4-phenylpiperidin-4-ol revealed significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger . The enhanced activity is attributed to the compound's ability to penetrate lipid membranes efficiently, resulting in improved pharmacological efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of this compound derivatives. Various modifications to the core structure have been explored to enhance binding affinity and selectivity for specific biological targets. For example, substituting different groups on the piperidine ring has shown variations in efficacy across different receptor types .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-Phenylpiperidin-2-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the gamma-aminobutyric acid (GABA) system, enhancing its inhibitory effects in the central nervous system. This interaction can lead to anticonvulsant and anxiolytic effects .

Comparación Con Compuestos Similares

4-Phenylpiperidine: A reduced form of 4-Phenylpiperidin-2-one, used in the synthesis of various opioids.

Pethidine (Meperidine): An opioid analgesic derived from 4-Phenylpiperidine.

Ketobemidone: Another opioid analgesic with a similar structure.

Uniqueness: this compound is unique due to its versatility in chemical reactions and its significant role in the synthesis of various therapeutic agents. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Phenylpiperidin-2-one (PPPO) is an organic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group at the 4-position and a carbonyl group at the 2-position. Its molecular formula is with a molecular weight of approximately .

Interaction with GABA Receptors

PPPO has been shown to interact with gamma-aminobutyric acid (GABA) receptors, specifically enhancing the effects of GABA at the benzodiazepine-binding site on GABAA receptors. This interaction suggests potential anxiolytic and anticonvulsant properties .

Analgesic Effects

Research indicates that PPPO exhibits significant analgesic properties. Studies have demonstrated its effectiveness in various animal models, where it has been associated with reduced pain responses . The analgesic mechanism may involve its interaction with opioid receptors, which are crucial for pain modulation.

The biological activity of PPPO can be attributed to several mechanisms:

- Binding Affinity : PPPO binds to specific receptors in the central nervous system, influencing neurotransmitter systems .

- Enzyme Interaction : It may inhibit or activate enzymes related to metabolic syndromes, highlighting its potential role in treating conditions like type 2 diabetes .

- Gene Expression Modulation : PPPO affects cellular processes by modulating gene expression related to neuronal function and signaling pathways .

Research Findings

Recent studies have explored various aspects of PPPO's biological activity:

Anticonvulsant Activity

A study synthesized twenty-seven derivatives of this compound to evaluate their anticonvulsant activities. The findings indicated that certain derivatives exhibited enhanced efficacy compared to the parent compound, suggesting that structural modifications can significantly influence biological outcomes .

Antimicrobial Properties

Another investigation focused on derivatives of PPPO, revealing promising antimicrobial and antifungal activities. The presence of specific functional groups was linked to enhanced lipid solubility and absorption rates, contributing to improved pharmacological profiles .

Comparative Biological Activity of this compound Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Analgesic, Anticonvulsant | GABA receptor modulation |

| 4-Phenylpiperidin-4-ol | Antimicrobial | Enhanced lipid solubility |

| 1-Phenylpiperidin-4-one | Less studied for biological activity | Conformational diversity |

Case Studies

- Anticonvulsant Study : A series of synthesized derivatives were tested for their anticonvulsant activity in rodent models. Results showed that modifications at the piperidine ring significantly affected efficacy, indicating a structure-activity relationship that warrants further exploration .

- Antimicrobial Investigation : In vitro studies demonstrated that certain derivatives exhibited strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The correlation between structure and function was established through detailed structure-activity relationship studies .

Propiedades

IUPAC Name |

4-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKXJQGAVJSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313547 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81976-73-0 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Phenylpiperidin-2-one derivatives interesting for anticonvulsant drug development?

A: Despite the availability of various antiepileptic drugs (AEDs), there's a pressing need for new treatments with improved efficacy and safety profiles. This compound derivatives present a promising avenue for exploration due to their potential interaction with the GABAergic system, a key target for anticonvulsant action. []

Q2: How do these compounds exert their potential anticonvulsant effects?

A: While further research is needed to fully elucidate their mechanism of action, studies suggest that this compound derivatives might exert anticonvulsant effects by modulating the GABAergic system. Specifically, research points towards potential interactions with the benzodiazepine (BZD) binding site on GABAA receptors. [] This interaction could enhance GABAergic neurotransmission, leading to reduced neuronal excitability and potentially suppressing seizures.

Q3: Can you provide an example of a promising this compound derivative identified in research?

A: One example is compound 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, designated as compound 11 in the study. [] This compound displayed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, surpassing the activity of some existing AEDs. Importantly, this compound also demonstrated a favorable safety profile in preclinical studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.